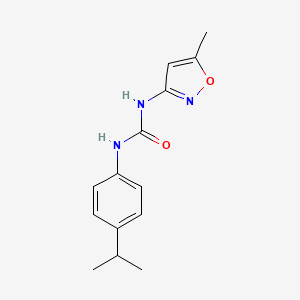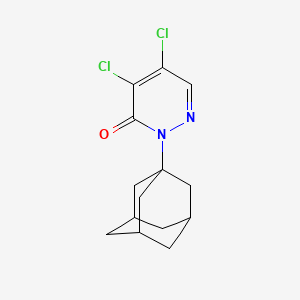![molecular formula C16H27Cl3N2O3 B5454411 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5454411.png)
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, ethoxy and methoxy groups, and a morpholine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
科学的研究の応用
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include acting as a precursor for pharmaceuticals targeting specific receptors or enzymes.
Industry: Its unique properties make it valuable in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the target and pathway involved. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
- 1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-(4-fluorobenzyl)methanamine
- N-(3-Bromo-4-ethoxy-5-methoxybenzyl)-3-chloro-2-methylaniline
Uniqueness
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine is unique due to its combination of functional groups and the presence of a morpholine moiety. This structure imparts distinct chemical and biological properties, differentiating it from similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3.2ClH/c1-3-22-16-14(17)10-13(11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19;;/h10-11,18H,3-9,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJWMMHVBDCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rel-(4aS,8aR)-6-(5-fluoro-2-methoxybenzyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5454329.png)
![ETHYL 1-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5454341.png)
![N-methyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B5454342.png)
![[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone](/img/structure/B5454347.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5454349.png)
![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B5454367.png)
![1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone](/img/structure/B5454373.png)
![3-(2-chlorophenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5454376.png)
![3-methyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5454381.png)

![N-{1-[1-(2-hydroxyethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5454396.png)

![2-[[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5454418.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5454421.png)
